molecular formula C5H5ClF5NO B14190825 2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide CAS No. 919477-89-7

2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide

Cat. No.: B14190825
CAS No.: 919477-89-7
M. Wt: 225.54 g/mol
InChI Key: UJTXOULYUADSSP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide is an organic compound with the molecular formula C5H5ClF5NO It is characterized by the presence of a chloroacetamide group and a pentafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2,3,3,3-pentafluoropropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and pressure control, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides with various functional groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

    Oxidation and Reduction: Depending on the specific reaction, products can include alcohols, aldehydes, or ketones.

Scientific Research Applications

2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2,3,3,3-pentaf

Properties

IUPAC Name

2-chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF5NO/c6-1-3(13)12-2-4(7,8)5(9,10)11/h1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTXOULYUADSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80843871
Record name 2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80843871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919477-89-7
Record name 2-Chloro-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80843871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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